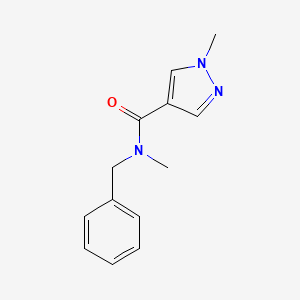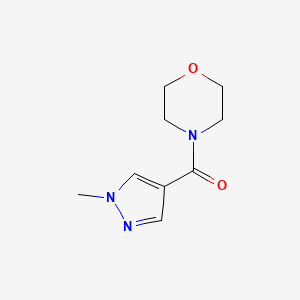![molecular formula C10H8ClN5 B7501774 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine, also known as CPI, is a synthetic compound that has been extensively studied for its potential use in the treatment of cancer. CPI belongs to the class of indole-based kinase inhibitors, which are known to inhibit the activity of various kinases that play a crucial role in the progression of cancer.
Mecanismo De Acción
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine exerts its anticancer activity by inhibiting the activity of various kinases that play a crucial role in the progression of cancer. It has been shown to inhibit FLT3, JAK2, and c-KIT, which are known to be overexpressed in various types of cancer. Inhibition of these kinases leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a potent anticancer activity against various types of cancer cells, including leukemia, breast cancer, and lung cancer. It has also been shown to induce apoptosis in cancer cells, leading to their death. This compound has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine is its potent anticancer activity against various types of cancer cells. It has also been shown to have a low toxicity profile, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine. One of the directions is to improve its solubility in water, which can enhance its bioavailability and efficacy in vivo. Another direction is to evaluate its efficacy in combination with other anticancer drugs, which can enhance its anticancer activity. Furthermore, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, can also be explored. Overall, the research on this compound has the potential to lead to the development of novel anticancer drugs with improved efficacy and safety.
Métodos De Síntesis
The synthesis of 5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine involves the reaction of 5-chloroindole-2-carboxylic acid with ethyl oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyrimidine to form the final product, this compound. The synthesis method of this compound has been optimized to improve its yield and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of various kinases that play a crucial role in the progression of cancer, such as FLT3, JAK2, and c-KIT. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5/c11-4-2-1-3-5-6(4)7-8(12)15-10(13)16-9(7)14-5/h1-3H,(H5,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLPSVJNLGXWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(N=C(N=C3N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)







![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)


